

# Navigating the Glycomic Landscape: A Technical Guide to Accessing and Browsing UniCarb-DB

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## Compound of Interest

Compound Name:	Unicarb
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **UniCarb-DB**, a vital resource for glycomics research. It details the methodologies for accessing, browsing, and interpreting the wealth of glycan structure and mass spectrometry data housed within this database. This guide is designed to empower researchers, scientists, and drug development professionals to effectively leverage **UniCarb-DB** in their discovery and development workflows.

## Introduction to UniCarb-DB: A Glycomic Mass Spectrometry Repository

**UniCarb-DB** is a publicly accessible database that stores manually annotated and experimentally verified liquid chromatography-tandem mass spectrometry (LC-MS/MS) data of glycans.<sup>[1]</sup> It serves as a crucial reference library for the glycomics community, facilitating the identification and structural elucidation of oligosaccharides.<sup>[2][3]</sup> Each entry in **UniCarb-DB** is linked to a scientific publication, providing transparency and traceability for the experimental

data. The database is a collaborative effort, hosted by the SIB Swiss Institute of Bioinformatics on the ExPASy portal.[1]

The primary focus of **UniCarb-DB** is to provide a comprehensive collection of fragmentation spectra for N- and O-linked glycans released from glycoproteins.[2] This data is essential for the development and validation of bioinformatics tools for automated glycan analysis.[2]

## Accessing and Browsing UniCarb-DB Glycan Data

Access to **UniCarb-DB** is provided through a user-friendly web interface. The database offers several methods for searching and browsing its contents, catering to a variety of research needs.

### Web Portal Access

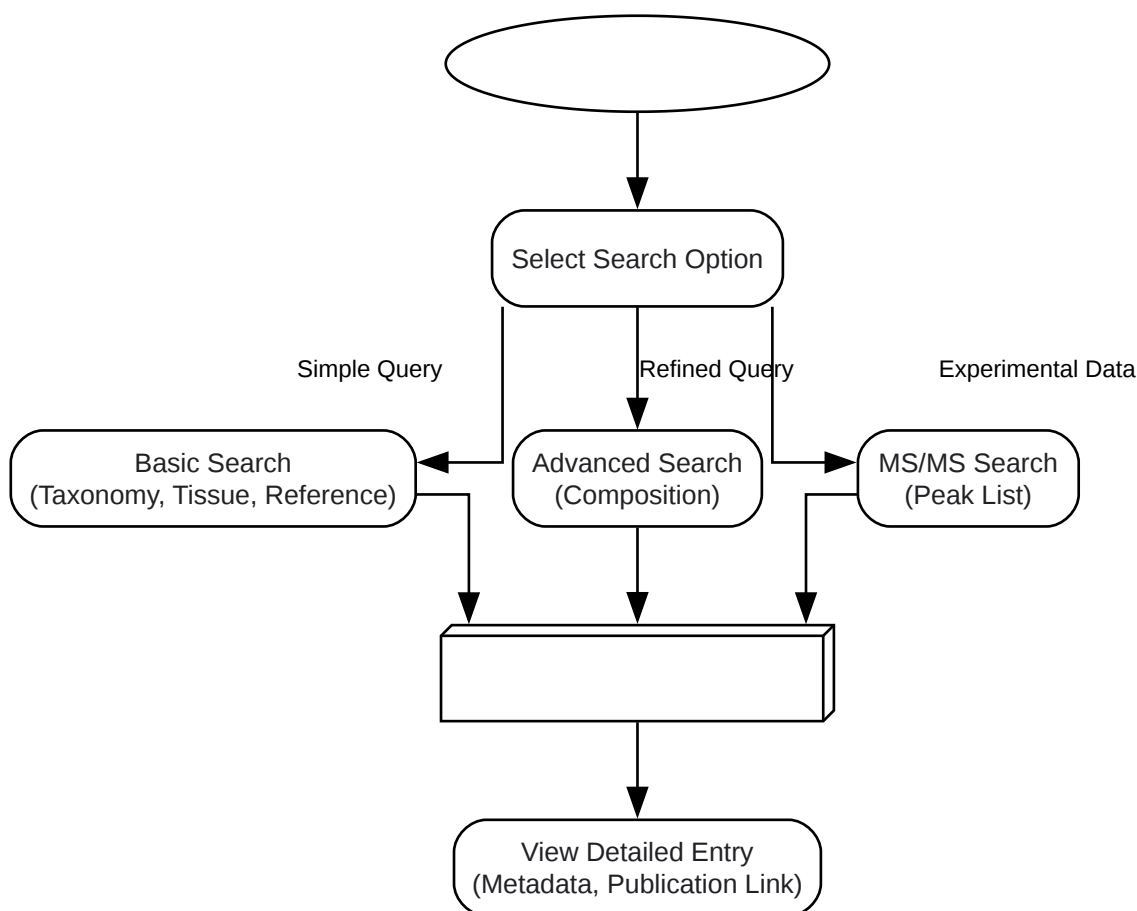
The primary access point for **UniCarb-DB** is its web portal on the ExPASy server. Users can navigate through the database using a variety of search parameters.

### Search Options

**UniCarb-DB** provides three main search modalities to query its extensive collection of glycan data:

- **Basic Search:** This allows users to perform simple searches based on taxonomy, tissue of origin, and publication references. This is an ideal starting point for researchers interested in glycans from a specific biological context.
- **Advanced Search:** For more refined queries, the advanced search allows users to specify compositional information of the glycans, such as the number of Hexose (Hex), N-Acetylhexosamine (HexNAc), deoxyhexose (dHex), N-Acetylneuraminic acid (Neu5Ac), and N-Glycolylneuraminic acid (Neu5Gc) residues.
- **MS/MS Search:** This feature enables researchers to search the database using their own experimental mass spectrometry data. Users can input a peak list, and **UniCarb-DB** will search for matching fragmentation spectra in its library, aiding in the identification of unknown glycans.[4]

The following diagram illustrates the workflow for accessing data through the **UniCarb-DB** web portal.



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**Caption:** Workflow for accessing glycan data on the **UniCarb-DB** portal.

## Programmatic Access and Data Downloads

While **UniCarb-DB** does not offer a public API for programmatic access, the entire spectral library is available for download in various formats, including MSP and NIST. This allows for the integration of **UniCarb-DB** data into local bioinformatics pipelines and third-party software for more advanced analyses.

## Quantitative Glycan Data and Integration with UniCarbKB

**UniCarb-DB** primarily focuses on storing structural and qualitative MS/MS data. For quantitative information, researchers are directed to its partner resource, **UniCarbKB** (the **UniCarb** KnowledgeBase).[5] **UniCarbKB** is a comprehensive knowledgebase that integrates structural, experimental, and functional information about glycans and glycoproteins.[6] It includes data on glycan abundance, which is crucial for understanding the biological significance of changes in glycosylation.[3]

## Glycan Abundance Data in UniCarbKB

**UniCarbKB** captures and presents relative glycan abundance data from various studies, often in the context of disease or different cellular states.[3][7] This quantitative data is typically presented in tabular format, allowing for easy comparison of glycan profiles across different samples.

Below is an example of how relative glycan abundance data might be structured within **UniCarbKB**, based on published cancer cell line studies.[3]

Glycan Structure (Symbol Nomenclature)	Cancer Cell Line A (Relative Abundance %)	Normal Cell Line B (Relative Abundance %)	Fold Change (A vs. B)	p-value
Neu5Ac $\alpha$ 2-6Gal $\beta$ 1-4GlcNAc $\beta$ 1-2Man $\alpha$ 1-6(Neu5Ac $\alpha$ 2-6Gal $\beta$ 1-4GlcNAc $\beta$ 1-2Man $\alpha$ 1-3)Man $\beta$ 1-4GlcNAc $\beta$ 1-4GlcNAc	35.2	15.8	2.23	< 0.01
Gal $\beta$ 1-4GlcNAc $\beta$ 1-2Man $\alpha$ 1-6(Gal $\beta$ 1-4GlcNAc $\beta$ 1-2Man $\alpha$ 1-3)Man $\beta$ 1-4GlcNAc $\beta$ 1-4GlcNAc	20.1	30.5	0.66	< 0.05
Fuc $\alpha$ 1-6(Gal $\beta$ 1-4)GlcNAc $\beta$ 1-2Man $\alpha$ 1-6(Gal $\beta$ 1-4GlcNAc $\beta$ 1-2Man $\alpha$ 1-3)Man $\beta$ 1-4GlcNAc $\beta$ 1-4GlcNAc	12.5	8.2	1.52	n.s.

## Experimental Protocols and Data Submission

The experimental methodologies for the data housed in **UniCarb-DB** are detailed in the publications associated with each entry. However, a general workflow for the analysis of N- and O-linked glycans is consistently applied.

### Representative Experimental Protocol: N-glycan Analysis from Glycoproteins

This section provides a detailed, representative methodology for the release and analysis of N-linked glycans from a glycoprotein sample, based on protocols from publications that have contributed to **UniCarb-DB**.[\[8\]](#)

#### 1. Glycan Release:

- N-glycans are enzymatically released from the glycoprotein using PNGase F. The protein is typically denatured and reduced prior to enzyme addition to ensure efficient cleavage.

#### 2. Glycan Purification:

- The released glycans are separated from the protein and other contaminants using solid-phase extraction (SPE) with a graphitized carbon cartridge.

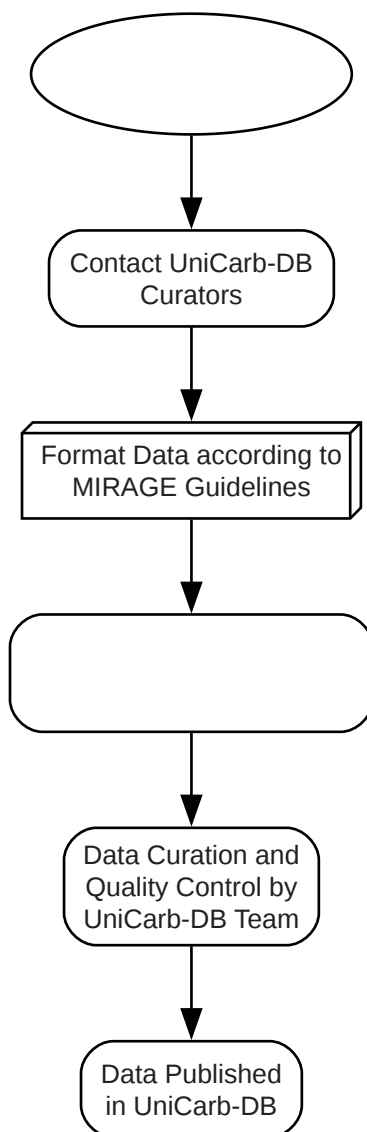
#### 3. LC-MS/MS Analysis:

- The purified glycans are analyzed by liquid chromatography coupled to a mass spectrometer. A porous graphitized carbon column is commonly used for separation.
- The mass spectrometer is operated in negative ion mode, and fragmentation is induced using collision-induced dissociation (CID).
- Full scan MS and data-dependent MS/MS scans are acquired to determine the mass of the intact glycans and to generate fragmentation spectra for structural elucidation.

## Data Submission to UniCarb-DB

**UniCarb-DB** encourages the submission of high-quality, manually curated glycan MS/MS data from the scientific community. The submission process is guided by the MIRAGE (Minimum Information Required for a Glycomics Experiment) standards to ensure data quality and reproducibility.[\[1\]](#)[\[9\]](#)

The data submission workflow is a multi-step process that involves direct communication with the **UniCarb-DB** curators.[10]



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**Caption:** Data submission workflow for **UniCarb-DB**.

Data is typically submitted in the GlycoWorkbench (.gwp) format, accompanied by a MIRAGE-compliant spreadsheet detailing the experimental metadata.[4][11] This ensures that all necessary information for the interpretation and replication of the experiment is captured.

## Conclusion

**UniCarb-DB**, in conjunction with its knowledgebase counterpart **UniCarbKB**, provides an invaluable resource for the glycoscience community. By offering a centralized repository of high-quality, curated glycan MS/MS data, it accelerates research in glycomics and supports the development of novel diagnostics and therapeutics. This guide provides the foundational knowledge for researchers to effectively navigate and utilize this critical database in their work.

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